

troubleshooting poor growth and viability of lactic acid bacteria cultures

Author: BenchChem Technical Support Team. **Date:** January 2026

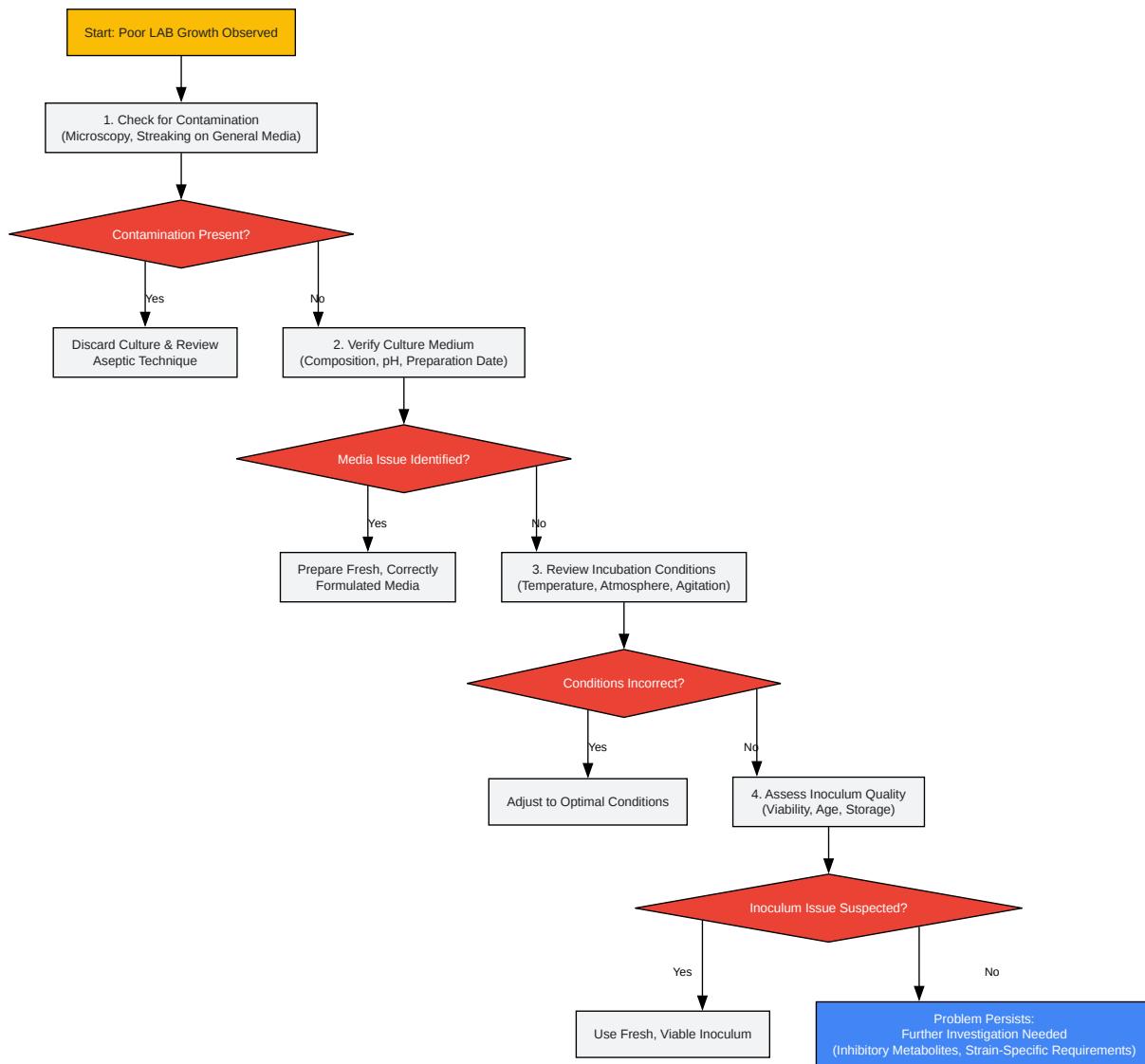
Compound of Interest

Compound Name: *Lactic Acid*

Cat. No.: *B042761*

[Get Quote](#)

Technical Support Center: Lactic Acid Bacteria Cultures


This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the culture of **Lactic Acid** Bacteria (LAB).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving poor growth and low viability in **Lactic Acid** Bacteria cultures.

Initial Assessment: "My LAB culture is not growing or is growing poorly. What should I do?"

When encountering suboptimal growth, it's crucial to systematically evaluate potential causes. Begin by asking a series of questions to pinpoint the issue. The following flowchart outlines a recommended troubleshooting workflow.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor **lactic acid** bacteria growth.

Frequently Asked Questions (FAQs)

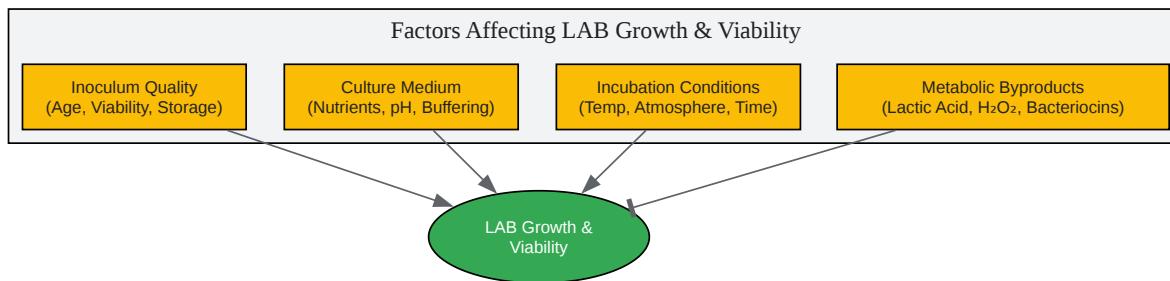
Q1: What are the optimal growth conditions for **Lactic Acid** Bacteria?

Optimal growth conditions for LAB can vary by species and even by strain, but generally fall within a specific range of temperature and pH.[\[1\]](#) Most LAB are mesophilic, with optimal growth temperatures between 30°C and 45°C.[\[2\]](#) However, the temperature range for the *Lactobacillus* genus can be broad, from 2°C to 53°C.[\[1\]](#) The optimal pH for most lactobacilli is between 5.5 and 6.2, although some strains can tolerate more acidic environments.[\[1\]](#)[\[2\]](#)

Parameter	General Optimal Range	Notes
Temperature	30 - 45°C [2]	Some thermophilic strains can grow at up to 60°C. [2] Certain species are psychrotrophic and can grow at temperatures below 10°C. [3]
pH	5.5 - 6.2 [1]	Growth can be significantly slowed or inhibited at a pH below 4.4. [4] Some strains can tolerate a pH as low as 3.7. [2]
Atmosphere	Anaerobic or Microaerophilic [3]	Most LAB are facultative anaerobes. [5] Growth is often improved in anaerobic conditions, which can be achieved using anaerobic jars or chambers.

Q2: How can I tell if my culture is contaminated?

Contamination is a frequent cause of poor or absent growth.[\[6\]](#) Here are a few methods to check for contamination:


- **Microscopic Examination:** A Gram stain can help identify non-LAB organisms. LAB are typically Gram-positive rods or cocci. The presence of Gram-negative organisms, yeast, or spore-forming bacteria suggests contamination.[\[6\]](#)

- Visual Inspection: Look for unusual colony morphology on plates or unexpected turbidity and pigmentation in liquid cultures.[\[6\]](#)
- Streaking on General Purpose Media: Plating a sample on a non-selective medium, such as Nutrient Agar, can reveal contaminants that might not grow on selective LAB media.[\[6\]](#) Fungi, in particular, can contaminate feed and produce mycotoxins, which are harmful.[\[7\]](#)

Q3: My culture medium is correct, but the bacteria are still not growing. What could be the issue?

If you have confirmed that your medium is correctly formulated and prepared and that there is no contamination, consider these other factors:

- Inoculum Quality: The starting culture may have low viability due to age, improper storage (e.g., freeze-thaw cycles), or excessive sub-culturing.[\[6\]](#) It is always best to use a fresh, healthy culture for inoculation.
- Nutrient Limitation: **Lactic acid** bacteria are known to be fastidious, requiring a complex mix of nutrients including amino acids, vitamins, and nucleotides.[\[6\]](#) Ensure your medium is not depleted of these essential components.
- Oxygen Toxicity: While many LAB are aerotolerant, some are sensitive to oxygen. Inadequate anaerobic conditions can inhibit growth. Ensure anaerobic jars or chambers are functioning correctly.[\[3\]](#)
- Inhibitory Metabolites: LAB produce **lactic acid**, which lowers the pH and can eventually inhibit their own growth.[\[6\]](#) Some strains may also produce other inhibitory substances like hydrogen peroxide or bacteriocins.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the growth and viability of LAB cultures.

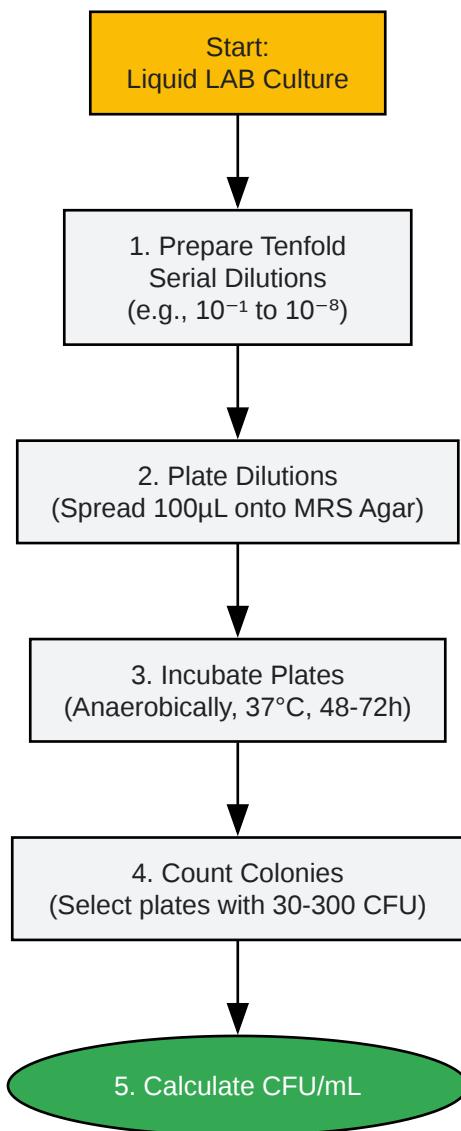
Q4: The pH of my culture drops rapidly and growth stops. How can I prevent this?

This is a common issue caused by the accumulation of **lactic acid**.^[4] To mitigate this:

- Use a Buffered Medium: Ensure your medium contains buffering agents like sodium acetate, phosphates, or citrates to resist rapid pH changes.^[4] The omission of buffering agents can lead to lower growth due to the reduction in pH.^[4]
- pH-Controlled Fermentation: For larger-scale or sensitive cultures, a fermenter with automated pH control is ideal. This system maintains the optimal pH by adding a base as needed.^[6]

Q5: My frozen stocks of LAB have poor viability upon thawing. How can I improve this?

Cryopreservation can be stressful for bacteria.^[8] Survival is influenced by the bacterial strain, cultivation conditions, and cryoprotectants.^{[8][9]}


- Use Cryoprotectants: Agents like glycerol (10-20%) or skim milk can protect cells from damage caused by ice crystal formation.^[10]
- Optimize Freezing Rate: A high freezing rate generally improves resistance to freezing and frozen storage.^[9] Flash freezing in liquid nitrogen before transferring to a freezer may help.^[10]

- Storage Temperature: Store frozen stocks at ultra-low temperatures (-80°C) for long-term viability.[11] Storage at higher temperatures like -10°C or -20°C is only suitable for short periods.[10]
- Thawing Protocol: Thaw frozen vials quickly in a 37°C water bath until just thawed, then immediately transfer the contents to fresh medium.

Experimental Protocols

Protocol 1: Assessing Cell Viability via Plate Count

This protocol determines the number of viable (living) cells in a culture capable of forming colonies.

[Click to download full resolution via product page](#)

Caption: Workflow for determining cell viability using the plate count method.

Methodology:

- Preparation: Prepare a series of tenfold serial dilutions of your liquid culture. Use a sterile diluent such as 0.1% Peptone Water or phosphate-buffered saline (PBS) to maintain cell viability.
- Plating: Using the pour plate or spread plate method, inoculate sterile MRS agar plates with an appropriate volume (e.g., 100 μ L) from the desired dilutions (typically 10^{-5} to 10^{-7}).[12]
- Incubation: Incubate the plates inverted under appropriate anaerobic conditions and at the optimal temperature for your strain (e.g., 37°C) for 48 to 72 hours.[11][12]
- Counting: After incubation, count the colonies on plates that have between 30 and 300 colonies for statistical significance.[6]
- Calculation: Calculate the colony-forming units per milliliter (CFU/mL) of the original culture using the following formula: CFU/mL = (Number of colonies \times Dilution factor) / Volume plated (in mL)

Protocol 2: Preparation of MRS Medium

This protocol outlines the preparation of de Man, Rogosa and Sharpe (MRS) medium, a standard medium for the cultivation of most lactobacilli and other LAB.[6]

Component	Amount per 1 Liter	Purpose
Proteose Peptone No. 3	10.0 g	Nitrogen, vitamin, and carbon source
Beef Extract	10.0 g	Nitrogen, vitamin, carbon, and amino acid source
Yeast Extract	5.0 g	Source of B-complex vitamins[13]
Dextrose (Glucose)	20.0 g	Fermentable carbohydrate/Carbon source
Polysorbate 80 (Tween 80)	1.0 g	Source of fatty acids[4]
Ammonium Citrate	2.0 g	Inhibits some non-LAB bacteria
Sodium Acetate	5.0 g	Buffering agent; inhibits competitors
Magnesium Sulfate	0.1 g	Required inorganic salt
Manganese Sulfate	0.05 g	Growth factor[6]
Dipotassium Phosphate	2.0 g	Buffering agent[4]
Agar (for solid medium)	15.0 g	Solidifying agent

Methodology:

- **Suspend Ingredients:** Suspend the powdered MRS medium components in 1 liter of distilled water according to the manufacturer's instructions or by weighing the individual components listed above.
- **Dissolve:** Heat the mixture while agitating frequently to completely dissolve all components.
- **Adjust pH:** Check the pH and adjust to a final pH of 6.2-6.5 at 25°C, if necessary.
- **Sterilize:** Autoclave at 121°C for 15 minutes.

- Cool and Pour (for agar plates): If preparing agar plates, allow the sterilized medium to cool to 45-50°C in a water bath before pouring into sterile Petri dishes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. foodmicrobe-basic.com [foodmicrobe-basic.com]
- 4. Current Limitations and Challenges with Lactic Acid Bacteria: A Review [file.scirp.org]
- 5. Spoilage Lactic Acid Bacteria in the Brewing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Lactic Acid Bacteria Reducing the Content of Harmful Fungi and Mycotoxins on the Quality of Mixed Fermented Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Operating conditions that affect the resistance of lactic acid bacteria to freezing and frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cultivation, Growth, and Viability of Lactic Acid Bacteria: A Quality Control Perspective [jove.com]
- 12. Determination of the Viability of Lactic Acid Bacteria by Dynamic In Vitro Gastrointestinal Model in Household and Industrial-Type Kefir Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selecting for lactic acid producing and utilising bacteria in anaerobic enrichment cultures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [troubleshooting poor growth and viability of lactic acid bacteria cultures]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042761#troubleshooting-poor-growth-and-viability-of-lactic-acid-bacteria-cultures\]](https://www.benchchem.com/product/b042761#troubleshooting-poor-growth-and-viability-of-lactic-acid-bacteria-cultures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com